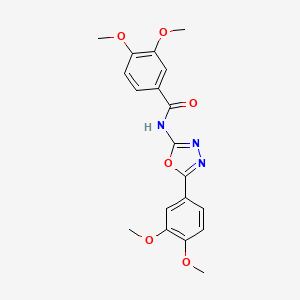

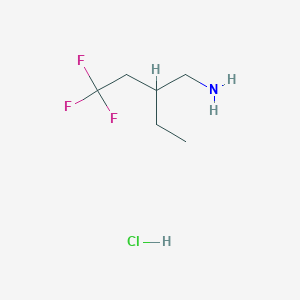

![molecular formula C15H11N3O4S B2619830 N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 865288-07-9](/img/structure/B2619830.png)

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene is a five-membered heterocyclic compound containing a sulfur atom . It’s an essential component in a variety of applications, including the advancement of organic semiconductors, organic field-effect transistors (OFETs), and the fabrication of organic light-emitting diodes (OLEDs) . Thiophene derivatives also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Molecular Structure Analysis

The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom . The exact molecular structure of “N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” would require more specific information.

Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives can vary widely depending on the specific compound and reaction conditions. For instance, the Gewald reaction mentioned earlier is a typical method for synthesizing aminothiophene derivatives .

Physical And Chemical Properties Analysis

Thiophene is a heteroaromatic compound with the formula C4H4S . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Applications De Recherche Scientifique

Fungicidal Activity

This compound has been used in the design and synthesis of new N-(thiophen-2-yl) nicotinamide derivatives . These derivatives have shown excellent fungicidal activities against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse . Specifically, compounds 4a and 4f exhibited higher fungicidal activities than both diflumetorim and flumorph .

Field Trial Efficacy

The bioassay results of the field trial against CDM demonstrated that the 10% EC formulation of compound 4f displayed excellent efficacies . This efficacy was superior to those of the two commercial fungicides flumorph and mancozeb .

Structural Optimization

N-(thiophen-2-yl) nicotinamide derivatives, which include this compound, are significant lead compounds that can be used for further structural optimization .

Development of New Fungicides

Compound 4f, which includes this compound, is also a promising fungicide candidate against CDM that can be used for further development .

Inhibition of Human Leukocyte Elastase

Substituted benzothiophene derivatives, which could potentially include this compound, have been found to be potent and selective inhibitors of human leukocyte elastase .

Inhibition of Kinesin Spindle Protein (KSP)

These derivatives could also potentially inhibit kinesin spindle protein (KSP), which is crucial for cell division .

Inhibition of Tubulin and Tyrosine Kinase

These compounds could potentially inhibit tubulin and tyrosine kinase of the fibroblast growth factor receptors (FGRF) .

Organic Electronic Devices

Compounds with limited solubility in common organic solvents, which could potentially include this compound, make them promising candidates for organic electronic devices prepared by vapor evaporation .

Mécanisme D'action

Target of action

The compound contains a thiophene ring, an oxadiazole ring, and a benzodioxine ring. Compounds containing these structures have been studied for their potential biological activities . For example, thiophene derivatives have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of action

The mode of action of a compound is determined by its interaction with its targets. For instance, the presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Biochemical pathways

The specific biochemical pathways affected by this compound would depend on its specific targets. As a general note, compounds containing thiophene and oxadiazole rings have been found to interact with a variety of biochemical pathways due to their ability to form various types of chemical bonds .

Result of action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As mentioned earlier, thiophene derivatives have been found to exhibit a variety of pharmacological properties .

Orientations Futures

Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future research in this area is likely to continue focusing on the synthesis of novel thiophene derivatives with potential therapeutic applications.

Propriétés

IUPAC Name |

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4S/c19-13(11-8-20-9-4-1-2-5-10(9)21-11)16-15-18-17-14(22-15)12-6-3-7-23-12/h1-7,11H,8H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEMGBVWBOJPSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2619750.png)

![1-(4-Methylsulfanylphenyl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2619753.png)

methanone oxime](/img/structure/B2619755.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2619756.png)

![Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2619758.png)

![4-benzoyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2619766.png)

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2619768.png)